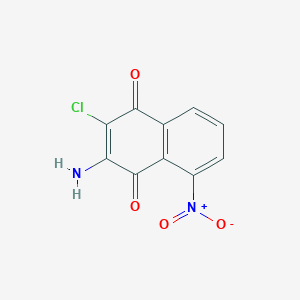

3-Amino-2-chloro-5-nitronaphthalene-1,4-dione

Beschreibung

Eigenschaften

CAS-Nummer |

50711-47-2 |

|---|---|

Molekularformel |

C10H5ClN2O4 |

Molekulargewicht |

252.61 g/mol |

IUPAC-Name |

3-amino-2-chloro-5-nitronaphthalene-1,4-dione |

InChI |

InChI=1S/C10H5ClN2O4/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13(16)17/h1-3H,12H2 |

InChI-Schlüssel |

VQRYNKPNEVXKNQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=C(C2=O)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chlorination and Nitration of 1,4-Naphthoquinone

The synthesis begins with 1,4-naphthoquinone, which undergoes electrophilic substitution to introduce chlorine and nitro groups.

-

Chlorination : Treatment with chlorine gas or sulfonyl chloride in acetic acid at 40–60°C yields 2,3-dichloro-1,4-naphthoquinone.

-

Nitration : Subsequent nitration using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C introduces a nitro group at the 5-position, forming 2,3-dichloro-5-nitro-1,4-naphthoquinone.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Chlorination | Cl₂, AcOH | 50°C, 4 h | 85–90 |

| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 h | 75–80 |

Amination via Nucleophilic Substitution

The chlorine at the 3-position is replaced by an amino group through reaction with ammonia or ammonium acetate.

-

Procedure : 2,3-Dichloro-5-nitro-1,4-naphthoquinone is refluxed with aqueous ammonia (25%) in ethanol at 70–80°C for 6–8 hours. The product is purified via recrystallization from ethanol.

Key Data :

| Starting Material | Reagent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2,3-Dichloro-5-nitro-1,4-naphthoquinone | NH₃, EtOH | 75°C, 7 h | 65–70 | ≥95 |

Alternative Pathways Using Functionalized Intermediates

Reductive Amination of Nitro Derivatives

A two-step process involving nitro reduction followed by amination has been reported:

-

Nitro Reduction : 2-Chloro-3-nitro-1,4-naphthoquinone is reduced using SnCl₂ in HCl/ethanol to form 2-chloro-3-amino-1,4-naphthoquinone.

-

Nitration : The intermediate is nitrated at the 5-position using HNO₃/H₂SO₄.

Key Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Reduction | SnCl₂, HCl/EtOH | 25°C, 3 h | 80–85 |

| Nitration | HNO₃/H₂SO₄ | 0°C, 1.5 h | 70–75 |

Microwave-Assisted Synthesis

Recent studies highlight microwave irradiation as a method to accelerate reaction kinetics:

-

Procedure : A mixture of 2,3-dichloro-1,4-naphthoquinone, ammonium acetate, and ethanol is irradiated at 100°C for 20 minutes. Subsequent nitration is performed under conventional conditions.

Advantages :

-

Reaction time reduced from hours to minutes.

Factors Influencing Yield and Purity

Solvent and Temperature Effects

Catalytic Enhancements

-

Acid Catalysts : Sulfuric acid enhances nitration efficiency by generating nitronium ions (NO₂⁺).

-

Metal Catalysts : Ytterbium triflate (Yb(OTf)₃) has been used to facilitate amination in non-polar solvents.

Analytical Characterization

Synthetic batches are validated using:

-

NMR : Distinct peaks for NH₂ (δ 9.2–9.5 ppm) and quinone carbonyls (δ 175–185 ppm).

-

Mass Spectrometry : Molecular ion peak at m/z 252.61 (C₁₀H₅ClN₂O₄).

Challenges and Optimization Opportunities

-

Byproduct Formation : Competing reactions during nitration/amination can yield 2-amino-3-chloro-5-nitro derivatives. Gradient chromatography is required for separation.

-

Scalability : Traditional methods suffer from long reaction times; microwave and flow chemistry approaches are being explored for industrial-scale production .

Analyse Chemischer Reaktionen

Substitution Reactions

The compound undergoes substitution reactions due to its electron-deficient quinone core. Notable examples include:

Key Observations :

-

Substitution at position 3 is favored due to the electron-withdrawing nitro and chloro groups, which direct nucleophilic attack .

-

Reaction conditions (e.g., solvent choice, base strength) critically influence yields .

Addition Reactions

The compound participates in Michael 1,4-addition reactions, particularly with nucleophiles:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Michael Addition | Nucleophiles (e.g., aldehydes, amines) | Formation of regioisomeric derivatives |

Mechanistic Details :

-

The quinone’s electron-deficient carbonyl groups facilitate nucleophilic attack at the α-position .

-

Regioisomers (2-chloro vs. 3-chloro derivatives) exhibit differential reactivity and biological activity .

Redox and Biomolecular Interactions

The compound’s redox activity stems from its quinone structure, enabling interactions with biomolecules:

Biological Implications :

-

Redox cycling generates reactive oxygen species (ROS), contributing to cytotoxic effects .

-

DNA-binding studies suggest potential anticancer mechanisms via interference with replication .

Structural Analog Comparisons

Comparative analysis with similar naphthoquinones highlights reactivity differences:

| Compound | Substitution Pattern | Key Feature | Reference |

|---|---|---|---|

| 5-Nitronaphthalene-1,4-dione | Nitro group only | Lower reactivity due to fewer EWG | |

| Plumbagin | Natural analog with methyl groups | Stronger biological activity |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3-amino-2-chloro-5-nitronaphthalene-1,4-dione exhibit significant anticancer properties. The compound can be modified to create amino naphthoquinone derivatives that target various cancer cell lines. For instance, studies have shown that these derivatives can inhibit the proliferation of breast cancer cells effectively .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Amino naphthoquinones derived from this compound have been synthesized and tested against a range of bacterial and fungal pathogens. The results suggest promising antibacterial and antifungal activities, making these derivatives potential candidates for new antimicrobial agents .

Antimalarial and Antiviral Research

Additionally, compounds based on this compound have been explored for their antimalarial and antiviral activities. The synthesis of various regioisomeric amino-naphthoquinones has led to the identification of compounds with potent activity against malaria parasites and certain viruses .

Materials Science

Fluorescent Materials

Recent studies have indicated that this compound can be utilized in the development of solid-state fluorescent materials. This application is particularly relevant in the fields of optoelectronics and sensor technology, where fluorescent compounds are essential for various applications .

Environmental Studies

Environmental Monitoring

The compound's derivatives are also being investigated for their potential use in environmental monitoring. Due to their ability to interact with various environmental pollutants, these compounds can serve as indicators for the presence of harmful substances in ecosystems .

Summary Table of Applications

Case Studies

- Anticancer Research : A study conducted by Mahalapbutr et al. (2022) demonstrated that amino naphthoquinone derivatives synthesized from this compound showed significant inhibition of epidermal growth factor receptor (EGFR), which is crucial in cancer progression .

- Antimicrobial Evaluation : In another study by Giang et al. (2023), a series of naphthoquinone derivatives were synthesized and tested against pathogenic bacteria and fungi, revealing strong antimicrobial properties that could lead to new therapeutic agents .

- Fluorescent Material Development : Kumari et al. (2022) reported the successful synthesis of indole-fused nitrogen heterocycles from this compound, which exhibited solid-state fluorescence suitable for optoelectronic applications .

Wirkmechanismus

The mechanism of action of 3-Amino-2-chloro-5-nitronaphthalene-1,4-dione involves its interaction with biological molecules through redox reactions and covalent modifications. The compound’s quinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the amino and nitro groups can participate in covalent bonding with nucleophilic sites on proteins and DNA, leading to potential biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related naphthoquinones and dione derivatives. Key differences in substituents, molecular properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison of 3-Amino-2-chloro-5-nitronaphthalene-1,4-dione and Analogues

Key Comparative Analyses

Substituent Effects on Bioactivity The nitro group at position 5 in this compound likely enhances electron-deficient character, promoting redox cycling and reactive oxygen species (ROS) generation—a mechanism critical for anticancer activity in naphthoquinones . In contrast, 2-chloro-3-(N-alkylamino)-1,4-naphthoquinone derivatives lack nitro groups but exhibit strong antiproliferative effects via alkylamino-mediated DNA intercalation . Chloro substituents at position 2 are conserved across multiple analogues (e.g., ), improving electrophilicity and binding to cellular thiols (e.g., glutathione).

Structural Diversity and Pharmacological Targets Imidazolidin-2,4-dione derivatives (e.g., IM-7) diverge significantly, featuring a five-membered ring system. These compounds exhibit cardiovascular effects rather than direct anticancer activity, highlighting how core structure dictates function . Pyrrolo(1,2-a)pyrazine-1,4-diones (e.g., PPDH) demonstrate broad-spectrum antibacterial activity due to their fused heterocyclic core, a feature absent in naphthoquinones .

Solubility and Reactivity The amino group in this compound may improve aqueous solubility compared to nonpolar analogues like 2-(butylamino)naphthalene-1,4-dione . However, the nitro group could counteract this by increasing hydrophobicity.

Anticancer Activity 2-Chloro-3-(N-alkylamino)-1,4-naphthoquinones show IC₅₀ values in the low micromolar range (1–10 µM) against colon, brain, and pancreatic cancer cells . While direct data for the target compound is lacking, its structural similarity suggests comparable potency.

Biologische Aktivität

3-Amino-2-chloro-5-nitronaphthalene-1,4-dione (also referred to as 3-Amino-2-chloro-5-nitro-1,4-naphthoquinone) is a synthetic organic compound belonging to the naphthoquinone family. Its unique structure, characterized by an amino group, a nitro group, and a chlorine atom on a naphthalene backbone, endows it with diverse biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, anticancer potential, and mechanisms of action.

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 244.62 g/mol

The presence of functional groups significantly influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits notable antimicrobial activity against various bacterial strains. Research has shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings highlight the compound's potential utility in developing new antibiotics.

Anticancer Activity

Research has also explored the anticancer properties of this naphthoquinone derivative. It has been identified as a potential inhibitor of various cancer cell lines, particularly through its interaction with cellular pathways involved in tumor growth and proliferation. For instance, studies have indicated that this compound can induce apoptosis in cancer cells via reactive oxygen species (ROS) generation and modulation of cell cycle progression .

Case Study: Inhibition of Cancer Cell Growth

In vitro studies have demonstrated that the compound significantly inhibits the proliferation of breast cancer cells (MCF-7) with an IC value of approximately 15 µM. The mechanism involves disruption of mitochondrial function and activation of caspase pathways leading to apoptosis .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactivity : The electrophilic nature of the nitro and carbonyl groups allows for interactions with nucleophiles in biological systems.

- ROS Generation : The compound promotes oxidative stress within cells, leading to damage and triggering apoptotic pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer metabolism, such as branched-chain amino acid transaminases (BCATs), which are crucial for tumor growth .

Comparative Analysis with Related Compounds

To better understand its unique properties, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-1,4-naphthoquinone | Lacks amino and nitro groups | Used primarily as an oxidizing agent |

| 5-Nitro-1,4-naphthoquinone | Contains a nitro group but lacks chlorine | Exhibits strong antimicrobial properties |

| 2-Amino-1,4-naphthoquinone | Contains amino but lacks chlorine and nitro | Known for its role in redox reactions |

This table illustrates how the specific combination of functional groups in this compound contributes to its distinct biological profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-2-chloro-5-nitronaphthalene-1,4-dione, and how can reaction conditions be optimized?

- The compound is typically synthesized via sequential functionalization of naphthalene-1,4-dione derivatives. A chlorination step using reagents like thionyl chloride or phosphorus pentachloride is followed by nitration (e.g., HNO₃/H₂SO₄) and amination (e.g., ammonia in ethanol). Optimization involves controlling temperature (0–5°C for nitration to avoid over-nitration) and stoichiometric ratios (e.g., 1.2 equivalents of NH₃ for selective amination). Purity is enhanced by recrystallization in ethanol .

Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- Use ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm) and FT-IR for functional groups (C=O at ~1670 cm⁻¹, NO₂ at ~1520 cm⁻¹). High-resolution mass spectrometry (HR-MS) validates molecular weight. For crystal structure determination, single-crystal X-ray diffraction (XRD) with SHELX refinement (e.g., SHELXL-2018) resolves bond lengths/angles and hydrogen-bonding networks .

Q. What safety protocols are critical when handling this compound?

- According to GHS classification, it is acutely toxic (Category 4), causes skin/eye irritation (Category 2), and may induce respiratory irritation. Use PPE (nitrile gloves, lab coat, goggles), work in a fume hood, and avoid dust formation. In case of exposure, rinse eyes with water for 15 minutes and wash skin with soap/water. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How do substituent positions influence the compound’s electronic properties and reactivity?

- The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups at positions 5 and 2, respectively, create a conjugated system that stabilizes the quinoid structure, increasing electrophilicity at the 3-amino group. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal reduced HOMO-LUMO gaps (~3.1 eV), enhancing redox activity. X-ray crystallography confirms planarity (torsion angles <5°), facilitating π-stacking interactions in solid-state applications .

Q. How can researchers design bioactivity assays to evaluate its antimicrobial potential?

- Follow protocols from studies on analogous naphthoquinones:

- Fungal assays : Test against Candida tenuis via broth microdilution (MIC range: 2–64 µg/mL) using RPMI-1640 medium .

- Bacterial assays : Screen against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. Note that nitro groups may enhance selectivity against fungi over bacteria due to differential membrane permeability .

Q. What strategies resolve contradictions in observed vs. predicted reactivity (e.g., unexpected regioselectivity)?

- Contradictions may arise from competing resonance effects or solvent polarity. For example, nitration at position 5 (vs. 6) can be confirmed via HPLC-MS with isotopic labeling or ²D NMR (COSY/NOESY) to track intermediate formation. Computational modeling (e.g., transition state analysis in Gaussian) identifies steric/electronic barriers .

Q. How does crystal packing affect the compound’s stability and solubility?

- XRD data reveal intermolecular hydrogen bonds (N–H⋯O=C, ~2.8 Å) and π-π interactions (3.4 Å spacing between naphthoquinone rings), reducing solubility in nonpolar solvents. Solubility can be improved via co-crystallization with PEG-400 or by synthesizing sulfonate salts .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.